6-Acetyl-4-fluoropyridine-2-sulfonyl chloride
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Overview
Description
6-Acetyl-4-fluoropyridine-2-sulfonyl chloride is an organic compound with the molecular formula C7H5ClFNO3S and a molecular weight of 237.64 g/mol . This compound is characterized by the presence of an acetyl group, a fluorine atom, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-fluoropyridine-2-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a fluoropyridine derivative. One common method is the reaction of 6-acetyl-4-fluoropyridine with chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-fluoropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran are frequently used solvents.
Catalysts: Lewis acids such as aluminum chloride or iron(III) chloride can be used to facilitate certain reactions.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and other substituted pyridine derivatives .
Scientific Research Applications
6-Acetyl-4-fluoropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Acetyl-4-fluoropyridine-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
6-Fluoropyridine-2-sulfonyl chloride: Similar in structure but lacks the acetyl group.
4-Fluoropyridine-2-sulfonyl chloride: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
6-Acetyl-4-fluoropyridine-2-sulfonyl chloride is unique due to the presence of both an acetyl group and a fluorine atom on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides .
Properties
Molecular Formula |
C7H5ClFNO3S |
---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
6-acetyl-4-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClFNO3S/c1-4(11)6-2-5(9)3-7(10-6)14(8,12)13/h2-3H,1H3 |
InChI Key |
LIHXGALFDIIMFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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